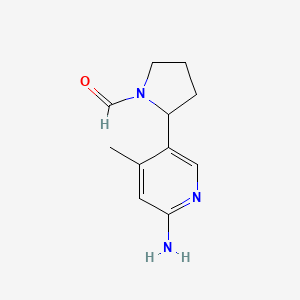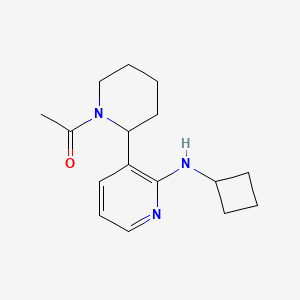![molecular formula C17H19IN4O2 B11805902 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolo[2,3-B]pyridine core, which is a fused bicyclic system, and is substituted with an iodo group, a pyrazolyl group, and a tetrahydropyran-2-yl ether moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by the introduction of the iodo group through electrophilic iodination. The pyrazolyl group can be introduced via a condensation reaction with an appropriate hydrazine derivative. Finally, the tetrahydropyran-2-yl ether moiety is attached through an etherification reaction using tetrahydropyran-2-ol and a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazolyl and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Ether Cleavage: The tetrahydropyran-2-yl ether moiety can be cleaved under acidic or basic conditions to yield the corresponding alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ether Cleavage: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield azides, nitriles, or thiols, while oxidation and reduction reactions can modify the oxidation state of the nitrogen-containing rings .
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodo group and the pyrazolyl moiety can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile
- 2H-Pyran-2-ol, tetrahydro-
Uniqueness
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the iodo group allows for versatile substitution reactions, while the pyrazolyl and pyridine rings provide opportunities for various oxidation and reduction reactions. The tetrahydropyran-2-yl ether moiety adds further complexity and potential for functionalization .
Eigenschaften
Molekularformel |
C17H19IN4O2 |
|---|---|
Molekulargewicht |
438.26 g/mol |
IUPAC-Name |
3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H19IN4O2/c18-15-10-20-17-14(15)7-12(8-19-17)13-9-21-22(11-13)4-6-24-16-3-1-2-5-23-16/h7-11,16H,1-6H2,(H,19,20) |
InChI-Schlüssel |
SKLJBWORAPAERA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)C3=CC4=C(NC=C4I)N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
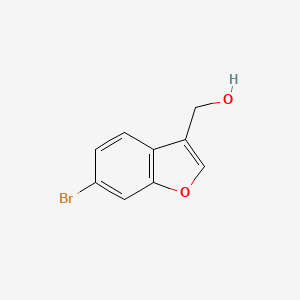
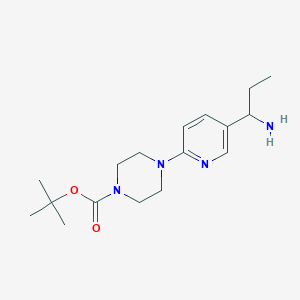




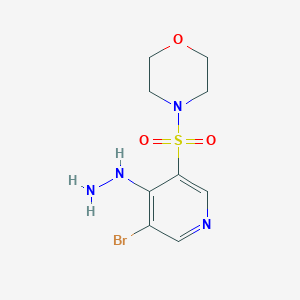
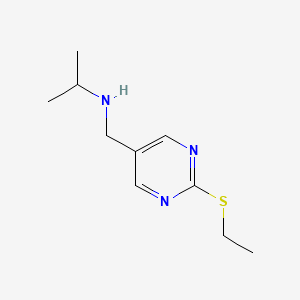
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)

